BenchChemオンラインストアへようこそ!

Eltrombopag Amide

Epitranscriptomics Acute Myeloid Leukemia Allosteric Inhibition

Eltrombopag Amide (CAS 1246929-02-1) is a primary amide metabolite and impurity of the TPO-R agonist eltrombopag, supplied at ≥95% purity with full ISO17034-compliant characterization (CoA, chromatograms, structural conformity). Unlike eltrombopag free acid (MW 442.47), its unique 441.49 g/mol structure and thermal stability (>164°C decomposition) define its role as an irreplaceable reference standard for HPLC/LC-MS impurity profiling, ANDA quality control, and forced degradation studies per ICH guidelines. Critically, it selectively binds METTL3-14 (Kd=13.2 μM), enabling epitranscriptomic research unattainable with other TPO-R agonists. Researchers investigating m6A RNA methylation in AML or performing pharmacokinetic metabolite tracing rely on this compound for its distinct molecular identity and off-target activity.

Molecular Formula C25H23N5O3
Molecular Weight 441.5 g/mol
Cat. No. B8638800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEltrombopag Amide
Molecular FormulaC25H23N5O3
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)N)C
InChIInChI=1S/C25H23N5O3/c1-14-10-11-19(12-15(14)2)30-25(33)22(16(3)29-30)28-27-21-9-5-8-20(23(21)31)17-6-4-7-18(13-17)24(26)32/h4-13,29,31H,1-3H3,(H2,26,32)
InChIKeyDXJYXTSIEOIZHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eltrombopag Amide Specification for Thrombopoietin Agonist Research & Analytical Applications


Eltrombopag Amide (CAS 1246929-02-1) is a synthetic small-molecule derivative and metabolite of the thrombopoietin receptor (TPO-R) agonist eltrombopag, characterized by a 3-methyl-5-oxo-1H-pyrazole core modified with an amide functional group . It functions as an agonist of the TPO-R, stimulating platelet production by activating intracellular signaling pathways including JAK-STAT . As a primary metabolite of eltrombopag and a key reference standard for impurity profiling, this compound serves distinct roles in pharmacokinetic studies, analytical method validation, and quality control applications that differentiate it from the parent drug and other TPO-R agonists .

Why Eltrombopag Amide Cannot Be Replaced by Generic TPO-R Agonists or Parent Compounds


Substitution of Eltrombopag Amide with other TPO-R agonists, including the parent eltrombopag, eltrombopag olamine, avatrombopag, or romiplostim, fails to meet specific analytical and research requirements due to fundamental differences in molecular identity, physicochemical properties, and intended application. As a primary amide metabolite of eltrombopag (molecular weight 441.49 g/mol) distinct from the free acid parent (442.47 g/mol), this compound possesses a unique solubility profile and thermal stability that dictate its utility as a reference standard for impurity profiling and metabolite identification . Unlike other TPO-RAs, which are optimized for therapeutic use, Eltrombopag Amide demonstrates a distinct binding affinity for the METTL3-14 complex (Kd = 13.2 μM), enabling its application as a chemical probe for epitranscriptomic studies—an activity not shared by avatrombopag, romiplostim, or lusutrombopag . These critical differences in chemical structure, biological off-target activity, and regulatory application preclude simple interchangeability.

Quantitative Differentiation of Eltrombopag Amide: Comparative Analytical and Biological Data


Binding Affinity to METTL3-14 Complex: Eltrombopag Amide vs. Parent Eltrombopag

Eltrombopag Amide exhibits selective allosteric inhibition of the METTL3-14 methyltransferase complex, a target implicated in acute myeloid leukemia (AML) pathogenesis. The compound binds directly to the METTL3-14 complex with a dissociation constant (Kd) of 13.2 μM, acting as a noncompetitive inhibitor at a putative allosteric binding site distinct from the catalytic domain . In contrast, while the parent compound eltrombopag has been reported to reduce m6A RNA methylation in AML cells at 25 μM [1], it does not share the same characterized binding affinity or mechanism of action, and this activity is absent in other TPO-R agonists such as avatrombopag, romiplostim, or lusutrombopag [2].

Epitranscriptomics Acute Myeloid Leukemia Allosteric Inhibition

Solubility Profile: Eltrombopag Amide vs. Eltrombopag Free Acid and Olamine Salt

Eltrombopag Amide demonstrates solubility specifically in DMSO, with a recommended storage condition of 2-8°C, reflecting its utility as an analytical reference standard rather than a formulated drug product . In comparison, the parent compound eltrombopag free acid exhibits solubility in DMSO ranging from 11 mg/mL to 89 mg/mL depending on the supplier and assay conditions , while eltrombopag olamine, the salt form used in clinical formulations, shows enhanced solubility in DMSO up to 100 mg/mL (177.1 mM) . This differential solubility profile confirms that Eltrombopag Amide is not interchangeable with the olamine salt in preformulation studies and requires distinct solvent handling protocols.

Preformulation Analytical Method Development Reference Standards

Thermal Stability: Eltrombopag Amide vs. Eltrombopag Free Base

Eltrombopag Amide exhibits moderate thermal stability with a melting point above 164°C accompanied by decomposition, a profile that supports its use as a stable reference material under controlled storage conditions . In contrast, the parent compound eltrombopag free base is known to degrade when exposed to improper storage conditions such as heat, light, or moisture, necessitating storage in a cool, dry place to maintain integrity [1]. This thermal stability data differentiates Eltrombopag Amide from the parent compound in forced degradation studies and shelf-life assessments.

Stability Studies Forced Degradation Reference Material Qualification

Metabolic Fate and Structural Identity: Eltrombopag Amide as a Defined Metabolite vs. Eltrombopag

Eltrombopag Amide is a structurally defined primary amide metabolite of eltrombopag (molecular weight 441.5 g/mol; molecular formula C25H23N5O3), generated through metabolic pathways involving oxidation (CYP1A2 and CYP2C8) and glucuronidation (UGT1A1 and UGT1A3) of the parent compound . In contrast, eltrombopag itself is a free carboxylic acid (molecular weight 442.47 g/mol; C25H22N4O4) that undergoes extensive hepatic metabolism with approximately 52% oral bioavailability and a half-life of 21-35 hours [1]. This precise structural and metabolic relationship establishes Eltrombopag Amide as an essential reference standard for tracking drug metabolism, quantifying metabolites in biological matrices, and validating analytical methods for eltrombopag drug products.

Drug Metabolism Pharmacokinetics Metabolite Identification

Purity Specifications and Regulatory Application: Eltrombopag Amide vs. Clinical TPO-R Agonists

Eltrombopag Amide is supplied with a purity specification of >95% and is accompanied by comprehensive characterization data compliant with regulatory guidelines, including a Certificate of Analysis (CoA) with chromatograms and structural conformity reports . This compound is explicitly intended for analytical method development, method validation (AMV), and Quality Controlled (QC) applications in support of Abbreviated New Drug Applications (ANDA) or commercial production of eltrombopag . In contrast, clinical TPO-R agonists such as eltrombopag olamine, avatrombopag, and romiplostim are manufactured to pharmacopeial standards for therapeutic administration and are not certified or intended for use as analytical reference materials [1].

Pharmaceutical Analysis Quality Control Reference Standards

Primary Research and Industrial Applications for Eltrombopag Amide


Epitranscriptomic Chemical Probe for METTL3-14 Allosteric Inhibition

Eltrombopag Amide serves as a selective allosteric inhibitor of the METTL3-14 methyltransferase complex, with a characterized dissociation constant (Kd) of 13.2 μM . This unique activity—not shared by other TPO-R agonists—enables researchers to investigate m6A RNA methylation pathways in acute myeloid leukemia (AML) and other malignancies. Laboratories studying epitranscriptomic regulation can utilize Eltrombopag Amide as a tool compound to modulate METTL3-14 activity and assess downstream effects on gene expression and cellular differentiation.

Reference Standard for Eltrombopag Impurity Profiling and ANDA Submissions

Eltrombopag Amide is a primary amide metabolite and impurity of eltrombopag, supplied at >95% purity with full analytical characterization including CoA, chromatograms, and structural conformity reports compliant with ISO17034 standards . Pharmaceutical quality control laboratories and generic drug developers use this compound as a reference standard for developing and validating HPLC/LC-MS methods to detect and quantify related substances in eltrombopag drug products. This application is essential for Abbreviated New Drug Application (ANDA) filings and ongoing commercial production quality monitoring .

Metabolite Identification in Pharmacokinetic and Drug Metabolism Studies

As a defined metabolite of eltrombopag generated through CYP1A2/CYP2C8 oxidation and UGT1A1/UGT1A3 glucuronidation pathways, Eltrombopag Amide is employed as an analytical reference material for identifying and quantifying drug-related substances in biological matrices during pharmacokinetic studies . Researchers investigating the disposition of eltrombopag in preclinical models or human subjects utilize this compound to establish metabolite profiles and assess potential drug-drug interactions involving eltrombopag metabolism.

Forced Degradation and Stability-Indicating Method Development

The characterized thermal stability profile of Eltrombopag Amide (melting point >164°C with decomposition) supports its use in forced degradation studies designed to establish stability-indicating analytical methods for eltrombopag formulations . By subjecting Eltrombopag Amide reference material to controlled stress conditions (heat, light, oxidation), analytical scientists can identify degradation products, validate method specificity, and establish shelf-life specifications in accordance with ICH guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eltrombopag Amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.